Comparative Antiproliferative Activity: N-(3,5-Dimethylphenyl) Analog vs. N-(3-Bromophenyl) Analog in Lung Adenocarcinoma Cells
In a comparative assessment of 6-oxo-1,6-dihydropyridine-3-carboxamide analogs, the N-(3,5-dimethylphenyl) variant demonstrated superior antiproliferative potency in the NCI-H358 non-small cell lung adenocarcinoma model . The N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899970-46-8) was employed as a direct comparator, permitting quantitative head-to-head analysis within the same experimental system . The dimethylphenyl substitution resulted in a 7.0 µM improvement in the IC50 relative to the 3-bromophenyl analog, underscoring the critical role of the N-aryl tail for cellular potency .
| Evidence Dimension | In vitro antiproliferative activity (IC50) in NCI-H358 cells |
|---|---|
| Target Compound Data | IC50 = 8.13 ± 0.17 µM (2D monolayer assay) |
| Comparator Or Baseline | N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899970-46-8): IC50 = 15.13 ± 0.11 µM |
| Quantified Difference | 7.0 µM (approximately 1.86-fold more potent) |
| Conditions | NCI-H358 non-small cell lung adenocarcinoma cells; 2D monolayer culture; IC50 determined via standard cell viability endpoint. |
Why This Matters
For researchers screening against lung adenocarcinoma targets, the 3,5-dimethylphenyl substitution enables a measurable 1.86-fold improvement in antiproliferative potency over the brominated comparator, directly informing SAR matrix design and hit prioritization.
